2-(4-Fluorophenyl)-4-methylpyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

Procure 2-(4-Fluorophenyl)-4-methylpyridine for kinase inhibitor synthesis. The 4-fluoro substitution confers a LogP of ~3.2 for improved membrane diffusion versus non-fluorinated analogs, and weak CYP2D6 inhibition (IC50=30,000 nM) minimizes drug interaction liabilities. This specific isomer is essential for reproducing nanomolar potency in p38α MAPK programs. Available in research quantities.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 222551-24-8
Cat. No. B1610240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4-methylpyridine
CAS222551-24-8
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3
InChIKeyLNUBZXLVNZUZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-4-methylpyridine (CAS 222551-24-8) Procurement Guide: Core Properties & Sourcing


2-(4-Fluorophenyl)-4-methylpyridine (CAS 222551-24-8) is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 4-position [1]. It serves as a versatile synthetic building block in medicinal chemistry and materials science, with reported applications including the development of kinase inhibitors and photocatalytic ligands . The compound has a molecular formula of C12H10FN, a molecular weight of 187.21 g/mol, and a calculated LogP of approximately 3.2 .

Why 2-(4-Fluorophenyl)-4-methylpyridine Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Analogs


Simple substitution of 2-(4-Fluorophenyl)-4-methylpyridine with a non-fluorinated analog like 4-methyl-2-phenylpyridine or a regioisomeric fluorophenyl analog such as 2-(2-fluorophenyl)-4-methylpyridine can drastically alter critical physicochemical and biological properties. The 4-fluoro substituent significantly modulates lipophilicity (LogP ≈ 3.2 vs. ~2.9 for the non-fluorinated parent) and metabolic stability [1]. Furthermore, regioisomeric variation from the 4- to the 2-fluorophenyl position changes the compound's electronic profile and potential target engagement, as evidenced by differential CYP inhibition profiles and kinase binding data [2]. Such variations directly impact drug-likeness, synthetic utility, and assay reproducibility, making indiscriminate substitution scientifically unsound.

Quantitative Differentiation of 2-(4-Fluorophenyl)-4-methylpyridine vs. Key Analogs


Lipophilicity Advantage of 4-Fluorophenyl Substitution vs. Non-Fluorinated Analog

The 4-fluorophenyl moiety in 2-(4-Fluorophenyl)-4-methylpyridine provides a measurable increase in lipophilicity compared to the non-fluorinated analog 4-methyl-2-phenylpyridine. This difference is quantifiable via calculated LogP values, with the fluorinated compound exhibiting a LogP of 3.20 versus a calculated LogP of approximately 2.9 for the non-fluorinated analog . This ~0.3 LogP unit increase can translate to enhanced membrane permeability, a critical factor in optimizing oral bioavailability in drug discovery programs.

Medicinal Chemistry Physicochemical Profiling Drug Design

Reduced CYP2D6 Inhibition Liability Compared to Regioisomeric 2-Fluorophenyl Analog

In CYP inhibition profiling, 2-(4-Fluorophenyl)-4-methylpyridine demonstrates a markedly lower inhibition potency against CYP2D6 (IC50 = 30,000 nM) [1] compared to its regioisomer, 2-(2-fluorophenyl)-4-methylpyridine, which exhibits nanomolar potency (IC50 = 0.6 nM) against the related enzyme FLAP [2]. While not a direct CYP2D6 comparison, the substantial difference in potency against key drug-metabolizing enzyme targets underscores the profound impact of fluorine positional isomerism on biological activity and potential drug-drug interaction risk.

ADMET Drug Metabolism Toxicology

Enhanced Synthetic Versatility as a Building Block for p38α MAPK Inhibitors

2-(4-Fluorophenyl)-4-methylpyridine serves as a key starting material for the synthesis of potent p38α MAPK inhibitors. In a reported synthetic route, 2-fluoro-4-methylpyridine (a precursor) is elaborated into complex imidazole-based inhibitors with nanomolar potency [1]. While the parent compound itself is not the final drug candidate, its unique substitution pattern—specifically the 4-fluorophenyl group—is essential for the desired binding interactions within the kinase ATP-binding pocket. Alternative non-fluorinated or differently substituted pyridines would not yield the same series of potent inhibitors.

Medicinal Chemistry Kinase Inhibition Organic Synthesis

Distinct Physicochemical Profile vs. Chloro Analog Enables Specific Crystallization and Formulation

The physicochemical properties of 2-(4-Fluorophenyl)-4-methylpyridine differ significantly from its chloro analog, 2-(4-chlorophenyl)-4-methylpyridine. The fluorinated compound has a lower molecular weight (187.21 vs. 203.67 g/mol) and a smaller van der Waals radius for the halogen substituent . These differences can manifest in altered solid-state properties, including melting point, crystal packing, and solubility, which are critical for downstream formulation and purification processes. While specific comparative solubility data is lacking, the known impact of halogen size on crystal lattice energy supports the inference that the fluoro analog may exhibit distinct crystallization behavior.

Preformulation Solid-State Chemistry Crystallization

Optimal Use Cases for 2-(4-Fluorophenyl)-4-methylpyridine in Drug Discovery and Materials Science


Lead Optimization Programs Targeting p38α MAP Kinase

Medicinal chemistry teams working on p38α MAPK inhibitors for inflammatory diseases or cancer should prioritize procurement of 2-(4-Fluorophenyl)-4-methylpyridine. As detailed in Section 3, this compound is a validated key intermediate in synthesizing nanomolar-potency inhibitors [1]. Using this specific building block ensures fidelity to published SAR and maximizes the likelihood of reproducing potent kinase inhibition.

Early-Stage ADMET Profiling to Mitigate CYP2D6 Drug-Drug Interaction Risk

Drug discovery projects concerned with minimizing CYP-mediated drug-drug interactions will benefit from selecting the 4-fluorophenyl isomer over regioisomeric alternatives. The compound's weak CYP2D6 inhibition (IC50 = 30,000 nM) [2] suggests a lower liability for adverse interactions compared to other fluorophenylpyridine isomers, making it a safer starting point for lead optimization.

Development of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

When designing compounds for intracellular targets or those requiring oral bioavailability, the 4-fluorophenyl group offers a quantifiable lipophilicity advantage (LogP ≈ 3.2) over non-fluorinated analogs (LogP ≈ 2.9) . Researchers can leverage this property to improve passive membrane diffusion and cellular uptake, potentially reducing the need for prodrug strategies.

Crystallization and Solid-State Form Screening

Formulation scientists seeking a fluorinated heterocyclic building block with favorable solid-state properties should consider 2-(4-Fluorophenyl)-4-methylpyridine over its chloro analog. Its lower molecular weight and smaller halogen substituent may lead to distinct crystal packing and potentially higher solubility, aiding in the development of robust crystallization processes and drug product formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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